N-Butyl-d9-amine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

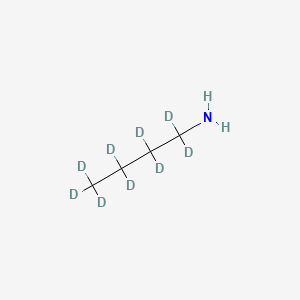

1,1,2,2,3,3,4,4,4-nonadeuteriobutan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N/c1-2-3-4-5/h2-5H2,1H3/i1D3,2D2,3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQABUPZFAYXKJW-YNSOAAEFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

82.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Butyl-d9-amine chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of N-Butyl-d9-amine

Abstract

This compound is a deuterated isotopologue of n-butylamine, where nine hydrogen atoms have been replaced by deuterium. This isotopic substitution renders it an indispensable tool in modern analytical chemistry, particularly in mass spectrometry-based quantification, where it serves as a high-fidelity internal standard. Its chemical behavior is nearly identical to its non-deuterated counterpart, allowing it to co-elute chromatographically and undergo similar ionization, yet its increased mass allows for clear differentiation by a mass spectrometer. This guide provides a comprehensive overview of the physicochemical properties, synthesis rationale, and core applications of this compound, with a focus on its role in enhancing the accuracy and precision of bioanalytical and pharmaceutical research.

Physicochemical Properties: A Comparative Analysis

The foundational characteristics of this compound are intrinsically linked to its non-deuterated analogue, n-butylamine. The primary distinction arises from the mass difference between protium (¹H) and deuterium (²H). While this mass increase does not significantly alter bulk chemical reactivity, it subtly influences physical properties such as density and boiling point due to stronger intermolecular forces resulting from the lower zero-point vibrational energy of C-D bonds compared to C-H bonds[1].

A summary of its key properties is presented below, with data for the unlabeled n-butylamine provided for direct comparison.

| Property | This compound | n-Butylamine (Unlabeled) | Data Source(s) |

| CAS Number | 776285-22-4 | 109-73-9 | [2] |

| Molecular Formula | C₄H₂D₉N | C₄H₁₁N | [2] |

| Molecular Weight | 82.19 g/mol | 73.14 g/mol | [1][3] |

| Appearance | Colorless liquid/oil | Colorless liquid | [2][4][5] |

| Odor | Ammoniacal, fishy | Ammoniacal, fishy | [2][4] |

| Boiling Point | ~78 °C (172 °F) | 77-79 °C (170-174 °F) | [2][4] |

| Melting Point | -49 °C (-56 °F) | -49 °C (-56 °F) | [2][4] |

| Density | ~0.74 g/cm³ | 0.74 g/cm³ | [2][4] |

| Water Solubility | Completely miscible | Miscible | [2][4] |

| Flash Point | -7 °C (19 °F) | -7 °C (19 °F) | [2][4] |

Synthesis and Isotopic Labeling: The Rationale

The synthesis of deuterated amines is a strategic process designed to produce molecules with high isotopic purity, which is critical for their function as internal standards. General strategies for creating deuterated amines include the reductive deuteration of corresponding C=N bonds (e.g., from oximes) or metal-catalyzed hydrogen-deuterium exchange reactions[6].

The primary goal is to introduce deuterium atoms at positions that are not readily exchangeable under typical experimental conditions (e.g., varying pH or temperature). Placing deuterium on the carbon backbone, as in this compound, ensures the isotopic label is stable and will not be lost during sample preparation or analysis, a potential issue if deuterium were attached to a heteroatom like nitrogen[7]. The result is a standard with a distinct mass shift (M+9) that retains the physicochemical properties of the analyte.

Core Application: The Ideal Internal Standard in Mass Spectrometry

In quantitative analysis, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard (IS) is crucial for correcting analytical variability. An ideal IS should be chemically similar to the analyte but distinguishable by the detector. This compound fulfills this role perfectly when quantifying n-butylamine or structurally related primary amines.

The Causality Behind Its Efficacy:

-

Co-elution: Because deuterium substitution has a negligible effect on polarity and chemical structure, this compound co-elutes with the unlabeled analyte during liquid chromatography. This means both compounds experience the same chromatographic conditions and, more importantly, the same matrix effects (signal suppression or enhancement) at the point of ionization[8][9].

-

Identical Extraction Recovery: During sample preparation (e.g., liquid-liquid extraction or solid-phase extraction), the deuterated standard mimics the behavior of the analyte, ensuring that any sample loss affects both compounds proportionally[10][11].

-

Similar Ionization Efficiency: Both the analyte and the IS exhibit nearly identical ionization efficiency in the mass spectrometer's source, ensuring a consistent response ratio between them[8][10].

-

Mass Differentiation: The +9 mass unit difference allows the mass spectrometer to easily and simultaneously measure the signal intensity of the analyte and the IS without any cross-talk or interference[7].

By adding a known concentration of this compound to every sample, standard, and quality control, a ratio of the analyte peak area to the IS peak area is calculated. This ratio is used to construct the calibration curve and quantify the analyte in unknown samples, effectively normalizing variations from sample injection, matrix effects, and instrument drift[9][10].

Beyond its primary use as an internal standard, this compound is also utilized in the synthesis of more complex deuterated molecules, such as 5-HT6 receptor antagonists, for use in metabolic studies and drug development research[5].

Experimental Protocol: Quantification of n-Butylamine in Plasma using LC-MS/MS

This section provides a validated, step-by-step workflow for the quantification of n-butylamine in a biological matrix using this compound as an internal standard.

Objective: To accurately determine the concentration of n-butylamine in human plasma.

Methodology: Protein precipitation followed by LC-MS/MS analysis.

Step-by-Step Protocol:

-

Preparation of Standards and Internal Standard (IS) Stock Solutions:

-

Prepare a 1 mg/mL stock solution of n-butylamine in methanol.

-

Prepare a 1 mg/mL stock solution of this compound (the IS) in methanol.

-

From these stocks, create a series of working standard solutions (for the calibration curve) and a dedicated IS spiking solution (e.g., at 100 ng/mL in methanol).

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma sample, calibrator, or quality control (QC) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS spiking solution (100 ng/mL this compound) to each tube and vortex briefly. Causality: Spiking the IS early ensures it accounts for variability in all subsequent steps[11].

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 200 µL of the supernatant to a clean autosampler vial for analysis.

-

-

LC-MS/MS Instrumentation and Conditions:

-

LC System: UHPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to ensure separation from other matrix components (e.g., 5% B to 95% B over 3 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Ionization Source Parameters: Optimize spray voltage, gas flows, and temperature for the specific instrument.

-

MRM Transitions:

-

n-Butylamine (Analyte): Q1: 74.1 m/z → Q3: 56.1 m/z

-

This compound (IS): Q1: 83.2 m/z → Q3: 65.1 m/z

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the IS for each injection.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the Peak Area Ratio against the known concentration of the calibrators.

-

Determine the concentration of n-butylamine in the unknown samples by interpolating their Peak Area Ratios from the linear regression of the calibration curve.

-

Below is a diagram illustrating this experimental workflow.

Caption: Workflow for bioanalytical quantification using a deuterated internal standard.

Safety and Handling

This compound is a flammable liquid and vapor.[2] It is harmful if swallowed and toxic if inhaled or in contact with skin, causing severe skin burns and eye damage[2].

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames[2].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[2].

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a mere chemical curiosity; it is a high-precision tool that underpins the reliability of modern quantitative science. By leveraging the subtle physical distinction afforded by isotopic labeling, researchers can overcome the inherent variability of complex analytical workflows. Its properties make it an exemplary internal standard for mass spectrometry, enabling drug development professionals and scientists to generate accurate, reproducible, and defensible data in pharmacokinetics, clinical diagnostics, and beyond.

References

- Safety Data Sheet - this compound. C/D/N Isotopes Inc. [URL: https://www.cdnisotopes.com/msds/D-1967.pdf]

- This compound Product Information. Smolecule. [URL: https://www.smolecule.com/cas-776285-22-4-n-butyl-d9-amine.html]

- This compound HCL. Guidechem. [URL: https://www.guidechem.com/products/344298-86-8.html]

- n-Butylamine. Wikipedia. [URL: https://en.wikipedia.org/wiki/N-Butylamine]

- N-BUTYLAMINE. CAMEO Chemicals - NOAA. [URL: https://cameochemicals.noaa.gov/chemical/284]

- This compound | 776285-22-4. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6740636.htm]

- This compound. Shaoyuan Reagent. [URL: https://www.chem-so.com/cas-776285-22-4.html]

- n-BUTYLAMINE | Article No. 00065. Loba Chemie. [URL: https://www.lobachemie.com/lab-chemicals/amines-amine-salts/n-butylamine-00065.aspx]

- tert-Butyl-d9-amine D 98atom. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/486353]

- Tert-butyl-D9-amine | CAS No- 6045-08-05. Simson Pharma Limited. [URL: https://www.simsonpharma.com/product/tert-butyl-d9-amine]

- Tert-Butylamine-D9. ChemBK. [URL: https://www.chembk.com/en/chem/tert-Butylamine-D9]

- Chemical Properties of 1-Butanamine, N-butyl- (CAS 111-92-2). Cheméo. [URL: https://www.chemeo.com/cid/43-289-5/1-Butanamine-N-butyl-.php]

- tert-Butyl-d9-amine | CAS 6045-08-5. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/tert-butyl-d9-amine-6045-08-5]

- Synthesis of α-Deuterated Primary Amines via Reductive Deuteration of Oximes Using D2O as a Deuterium Source. ACS Publications - The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c02758]

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [URL: https://resolvemass.

- A general, versatile and divergent synthesis of selectively deuterated amines. RSC Publishing - Chemical Science. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/sc/c8sc03433g]

- Nitrosamine internal standards - what should be taken into consideration? Nitrosamines Exchange Community. [URL: https://community.nitrosamines-exchange.

- 1-Butanamine, N-butyl-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C111922&Mask=200]

- Safety Data Sheet: n-Butylamine. Chemos GmbH & Co.KG. [URL: https://www.chemos.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [URL: https://www.youtube.

- SAFETY DATA SHEET - Di-n-butylamine. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=O2199500&productDescription=DI-N-BUTYLAMINE+500ML&vendorId=VN00033897&countryCode=US&language=en]

- Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [URL: https://resolvemass.

- Effective Synthesis of Deuterated n-Octylamine and Its Analogues. EPJ Web of Conferences. [URL: https://www.epj-conferences.org/articles/epjconf/abs/2020/12/epjconf_fnc-2019_02001/epjconf_fnc-2019_02001.html]

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. [URL: https://ijpsr.com/bft-article/a-review-use-of-deuterated-internal-standards-in-mass-spectometry-techniques/]

- SAFETY DATA SHEET - Tris-n-butylamine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/90780]

- Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? American Association for Clinical Chemistry. [URL: https://myadlm.

- MSDS - N-Nitroso-Di-n-Butylamine D9. KM Pharma Solution Private Limited. [URL: https://www.kmpharmasolution.com/msds/KMN084077.pdf]

- Deuteration of Amines and Amides Based on DCL. BOC Sciences. [URL: https://www.bocsci.com/blog/deuteration-of-amines-and-amides-based-on-dcl/]

- Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. RSC Publishing - Analytical Methods. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ay/c7ay01844e]

Sources

- 1. Buy this compound | 776285-22-4 [smolecule.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. 776285-22-4,this compound-韶远试剂设计、合成、生产和销售高端研发用化学品;韶远科技(上海)有限公司 [shao-yuan.com]

- 4. n-Butylamine - Wikipedia [en.wikipedia.org]

- 5. This compound | 776285-22-4 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Nitrosamine internal standards - what should be taken into consideration? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]

- 8. resolvemass.ca [resolvemass.ca]

- 9. texilajournal.com [texilajournal.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. m.youtube.com [m.youtube.com]

Technical Whitepaper: Physicochemical & Functional Profiling of N-Butyl-d9-amine

Content Type: Technical Reference & Application Guide

Subject: N-Butyl-d9-amine (

Executive Summary

This compound represents a high-precision isotopic probe in the alkylamine class. Distinguished by the full deuteration of its butyl chain (

Molecular Identity & Structural Analysis[1]

The defining characteristic of this compound is the substitution of all nine alkyl hydrogen atoms with deuterium (

Table 1: Comparative Molecular Specifications[1]

| Feature | n-Butylamine (Parent) | This compound (Isotopologue) |

| CAS Number | 109-73-9 | 776285-22-4 |

| Molecular Formula | ||

| Molecular Weight | 73.14 g/mol | 82.20 g/mol |

| Isotopic Enrichment | Natural Abundance | |

| Appearance | Colorless Liquid | Colorless Liquid |

| Chemical Structure |

Critical Note on Nomenclature: The term "d9" refers strictly to the butyl chain. The amine protons (

) remain as protium unless the compound is dissolved in a deuterated protic solvent (e.g.,), which would result in rapid exchange to (d11).

Physicochemical Profile

Deuteration induces subtle but measurable shifts in physical properties due to the difference in mass and zero-point vibrational energy (ZPVE) between C-H and C-D bonds.

Density and Molar Volume

While the molar volume of deuterated compounds remains nearly identical to their hydrogen counterparts (due to identical electronic shells), the mass increases significantly.

-

Parent Density:

(at 25°C) -

d9-Analog Density (Estimated):

-

Derivation: The ~12.3% increase in molecular weight (82.20/73.14) translates directly to density, assuming negligible molar volume isotope effect.

-

Boiling Point & Volatility[1]

-

Isotope Effect: Deuterated hydrocarbons and amines typically exhibit a slight Inverse Isotope Effect on boiling points (often 0.5°C to 1.0°C lower than the parent) due to reduced polarizability and London dispersion forces.

-

Handling Implication: this compound is highly volatile.[4] It must be handled in a chemical fume hood, preferably stored in septum-sealed vials to prevent evaporative loss which alters concentration in standard preparations.

Basicity ( )

-

Parent

: 10.77[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Deuterium Isotope Effect on Basicity:

-deuteration (on the carbon adjacent to nitrogen) typically increases basicity slightly ( -

Mechanism: C-D bonds are shorter and stronger than C-H bonds, resulting in less efficient hyperconjugation. However, deuterium is inductively more electron-donating (+I effect) than protium, stabilizing the protonated ammonium cation (

).

Spectroscopic Characterization

Reliable identification relies on knowing the specific spectral "silencing" caused by deuterium.

Mass Spectrometry (MS)

-

Primary Ion:

-

Shift: The parent appears at

74.1. The d9-analog appears at -

Fragmentation: The loss of ammonia (

, -17 Da) yields a carbocation at

Nuclear Magnetic Resonance (NMR)

-

NMR (Proton):

-

Parent: Shows multiplets at

0.9 (methyl), 1.3-1.5 (methylenes), and 2.6 ( -

d9-Analog: Silent in the alkyl region. The only observable signal is the broad singlet for

(typically

-

-

NMR:

-

Signals appear as multiplets (septets or quintets) due to spin-spin coupling with deuterium (

), with reduced peak intensity (lack of Nuclear Overhauser Effect).

-

Applications in Drug Development[5][6]

Metabolic Stability & The Kinetic Isotope Effect (KIE)

This compound is frequently used to study oxidative deamination. Cytochrome P450 enzymes (specifically CYP2D6 or MAO) typically attack the

-

Mechanism: Breaking a C-D bond requires significantly more activation energy than a C-H bond (

difference -

Result: If the rate-limiting step is C-H abstraction, the d9-analog will metabolize significantly slower (

ratio up to 7). This "Metabolic Switching" can be used to identify soft spots in drug candidates containing butyl chains.

Visualization: Metabolic Blocking Pathway

Figure 1: Mechanism of metabolic stabilization via Deuterium Kinetic Isotope Effect (KIE). The C-D bond strength impedes enzymatic abstraction.

Internal Standard Workflow (LC-MS/MS)

Because this compound co-elutes with n-butylamine but is mass-resolved, it eliminates ionization suppression errors.

Figure 2: Workflow for utilizing this compound as a normalizing internal standard to correct for matrix effects.

Handling & Stability Protocols

Volatility Management

Risk: this compound has a high vapor pressure (

-

Cold Handling: Chill the ampoule/vial to 4°C before opening to reduce headspace pressure.

-

Aliquotting: Immediately upon opening, dilute the neat liquid into a lower-volatility solvent (e.g., Methanol or DMSO) to create a stable stock solution (e.g., 10 mg/mL).

-

Storage: Store neat material at -20°C. Stock solutions are stable at -20°C for 6 months if sealed with Parafilm.

Hygroscopicity

Amines are hygroscopic and react with atmospheric

-

Always handle under an inert atmosphere (

or Argon) when possible. -

If the liquid turns cloudy or yellow, it indicates oxidation or carbamate formation; repurify or discard.

Preparation of 10 mM Stock Solution

-

Calculate Mass Required: For 10 mL of 10 mM solution:

-

Weighing: Due to volatility, do not weigh the liquid directly .

-

Difference Weighing Method:

-

Tare a volumetric flask containing solvent (MeOH).

-

Add the amine via gas-tight syringe.

-

Re-weigh to determine the exact mass added (

). -

Adjust final volume to achieve precise molarity.

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8007, Butylamine. Retrieved from [Link][1]

- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Reference for parent pKa methodology).

-

Gant, T. G. (2014).[5] Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. (Context for KIE applications).

Sources

- 1. 1-Butanamine, N-butyl- (CAS 111-92-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. 109-73-9 CAS MSDS (Butylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

N-Butyl-d9-amine CAS number 776285-22-4

Technical Whitepaper: N-Butyl-d9-amine (CAS 776285-22-4) [1][2]

Executive Summary

This compound (1-Butanamine-d9) is a high-purity stable isotope-labeled primary amine utilized primarily as an internal standard in quantitative mass spectrometry (LC-MS/MS) and as a metabolic probe in drug discovery.[3] With a fully deuterated alkyl chain (

Chemical Identity & Physicochemical Properties

The high isotopic enrichment (>98 atom % D) of this compound ensures no spectral overlap with the M+0 (natural abundance) isotopologues of the analyte, a critical requirement for trace-level quantitation.

Table 1: Technical Specifications

| Property | Specification |

| Chemical Name | This compound (1-Butanamine-d9) |

| CAS Number | 776285-22-4 |

| Molecular Formula | |

| Molecular Weight | 82.19 g/mol (vs. 73.14 g/mol unlabeled) |

| Appearance | Colorless, hygroscopic liquid |

| Boiling Point | 78 °C (Standard pressure) |

| Density | ~0.74 g/mL (Subject to isotope effect) |

| pKa | ~10.77 (Similar to unlabeled, slight secondary isotope effect possible) |

| Solubility | Miscible in water, ethanol, DMSO |

| Isotopic Purity | ≥ 98% D |

Synthesis & Isotopic Enrichment Strategy

To achieve the "d9" labeling pattern, the synthesis must ensure deuterium incorporation at all carbon positions of the butyl chain. The most robust laboratory-scale method involves the reduction of fully deuterated precursors.

Core Synthesis Workflow

The preferred route utilizes Perdeuterobutyronitrile (

Mechanism:

-

Precursor Selection: Start with commercially available Perdeuterobutyric acid-d7.

-

Amidation: Convert to Perdeuterobutanamide-d7.

-

Reduction: Reduce using Lithium Aluminum Deuteride (

) to ensure the

Figure 1: Synthetic route ensuring full d9-labeling via LiAlD4 reduction.

Bioanalytical Applications: LC-MS/MS Internal Standard

This compound is the "Gold Standard" internal standard (IS) for quantifying butylamine and related aliphatic amines in biological matrices (plasma, urine).

Why d9? The Science of Suppression

In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, salts) suppress ionization.

-

Co-elution: The d9-analog co-elutes almost perfectly with the analyte (slight retention time shift due to deuterium isotope effect on lipophilicity) but is spectrally distinct.

-

Self-Validating: Any suppression affecting the analyte affects the d9-IS equally. The ratio of Analyte/IS remains constant, correcting for matrix effects.

Protocol: Preparation & Validation

A. Stock Solution Preparation (Self-Validating Step)

-

Weighing: Weigh ~10 mg of this compound into a volumetric flask. Note: Compound is hygroscopic and volatile. Weigh quickly or use a sealed syringe.

-

Dissolution: Dissolve in 0.1% Formic Acid in Methanol. The acid ensures protonation (

), preventing volatility loss. -

Storage: Store at -20°C. Stability is >6 months if acidified.

B. LC-MS/MS Method Parameters

-

Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18).

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (volatile ion-pairing).

-

MRM Transitions:

-

Analyte (Butylamine):

(Loss of -

IS (Butyl-d9-amine):

(Loss of

-

Figure 2: LC-MS/MS workflow demonstrating the integration of this compound for matrix correction.

Metabolic Stability & Deuterium Kinetic Isotope Effect (DKIE)

In drug development, this compound serves as a probe for Monoamine Oxidase (MAO) and CYP450 activity.

-

Mechanism: Primary amines are often metabolized via oxidative deamination at the

-carbon. -

The Effect: The C-D bond is stronger than the C-H bond (

difference ~1.2-1.5 kcal/mol). -

Application: If the rate-limiting step of metabolism involves C-H bond cleavage at the

-position, replacing H with D (as in this compound) will significantly reduce the metabolic rate (

Safety & Handling

Danger: this compound retains the toxicity profile of the unlabeled parent.

-

Corrosive: Causes severe skin burns and eye damage.

-

Flammable: Flash point < 0°C.[4]

-

Handling: Always handle in a fume hood. Wear butyl rubber gloves (nitrile may degrade with prolonged exposure).

-

Neutralization: Spills should be neutralized with weak acid (citric acid) before disposal.

References

-

ChemicalBook. (2023). This compound Properties and Applications.Link

-

National Institutes of Health (NIH). (2019). n-Butylamine for Improving the Efficiency of Untargeted Mass Spectrometry Analysis.[5]Link

-

Sigma-Aldrich. (2024). 1-Butanamine-d9 Product Specifications.Link

-

Atzrodt, J., et al. (2018).[6] Applications of Deuterium-Labelled Compounds in Drug Development.[6] Angewandte Chemie International Edition.[6] Link

-

CDN Isotopes. (2015).[4] Safety Data Sheet: this compound.[1][2][3][7][4]Link

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | 776285-22-4 [chemicalbook.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. n-Butylamine for Improving the Efficiency of Untargeted Mass Spectrometry Analysis of Plasma Metabolite Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 7. usbio.net [usbio.net]

Technical Whitepaper: Advanced Synthesis of N-Butyl-d9-amine

Executive Summary

The strategic incorporation of deuterium into pharmaceutical candidates—deuterium switch —has emerged as a critical tool in modern drug development to modulate pharmacokinetics without altering pharmacodynamics. N-Butyl-d9-amine (1-Aminobutane-d9) serves as a vital building block for introducing a metabolically stable butyl chain into drug scaffolds.

This guide details the synthesis of this compound with a focus on isotopic integrity and yield maximization . While reductive amination and amide reduction are viable, this protocol prioritizes the Gabriel Synthesis using commercially available 1-Bromobutane-d9. This route offers superior control over mono-alkylation, preventing the formation of secondary and tertiary amine impurities that plague direct nucleophilic substitution methods.

Key Technical Parameters

| Parameter | Specification |

| Target Molecule | This compound (Butan-d9-1-amine) |

| Formula | |

| Molecular Weight | ~82.20 g/mol (vs. 73.14 for protium analog) |

| Boiling Point | ~77–78 °C (Predicted; protect from evaporation) |

| Isotopic Enrichment | Target >98 atom % D |

Strategic Route Analysis

The selection of the synthetic pathway relies on the availability of deuterated precursors and the necessity to avoid over-alkylation.

Decision Matrix

-

Route A: Direct Alkylation (

). Rejected. High risk of forming di- and tri-butyl species ( -

Route B: Reduction of Butyronitrile-d7. Viable. Requires

to deuterate the -

Route C: Gabriel Synthesis (Recommended). Uses 1-Bromobutane-d9 (commercially available). The phthalimide protecting group ensures exclusive primary amine formation.[1]

Figure 1: Synthetic route selection favoring Gabriel Synthesis for purity and isotopic conservation.

Core Protocol: Gabriel Synthesis via 1-Bromobutane-d9

This protocol utilizes the Ing-Manske procedure , using hydrazine hydrate to cleave the phthalimide intermediate. This is preferred over acidic hydrolysis, which requires harsher conditions that could degrade other sensitive moieties if this were a late-stage functionalization.

Materials

-

1-Bromobutane-d9 (>98% D, CAS: 98195-36-9)[2]

-

Potassium Phthalimide (1.1 equiv)

-

DMF (Anhydrous, solvent)

-

Hydrazine Hydrate (Reagent grade)

-

Ethanol (Solvent for cleavage)

-

HCl (for salt formation)

Step-by-Step Methodology

Phase 1: N-Alkylation (Formation of N-Butyl-d9-phthalimide)

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser under

atmosphere. -

Solubilization: Suspend Potassium Phthalimide (1.1 equiv) in anhydrous DMF (approx. 5 mL per gram of reactant).

-

Addition: Add 1-Bromobutane-d9 (1.0 equiv) dropwise via syringe. The slight excess of phthalimide ensures the expensive deuterated bromide is fully consumed.

-

Reaction: Heat the mixture to 90°C for 4–6 hours. Monitoring via TLC (Hexane/EtOAc) will show the disappearance of the starting bromide.

-

Note: The reaction mixture will become a white suspension (KBr precipitation).

-

-

Workup: Cool to room temperature. Pour into ice water (approx. 5x volume). The N-butyl-d9-phthalimide will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

-

Checkpoint: Verify intermediate via

-NMR (Protium). You should see aromatic phthalimide peaks but no aliphatic signals (as they are deuterated).

-

Phase 2: Hydrazinolysis (Liberation of the Amine)

-

Resuspension: Dissolve the dried N-butyl-d9-phthalimide in Ethanol (0.2 M concentration).

-

Cleavage: Add Hydrazine Hydrate (1.2 equiv).

-

Reflux: Heat to reflux for 2–3 hours. A bulky white precipitate (phthalhydrazide) will form, indicating successful cleavage.

-

Acidification (Critical Step):

-

Cool the mixture.

-

Add excess 6M HCl carefully. This solubilizes the amine as the hydrochloride salt (

) while keeping the phthalhydrazide byproduct insoluble.

-

-

Filtration: Filter off the solid phthalhydrazide. The filtrate contains your target amine hydrochloride.

Phase 3: Isolation of this compound

Warning: The free base amine is volatile (bp ~78°C). Do not rotovap the free base to dryness.

-

Concentration: Concentrate the acidic filtrate (containing Ethanol/Water/Amine-HCl) on a rotary evaporator to remove ethanol.

-

Liberation: Transfer the aqueous residue to a separatory funnel. Add NaOH (40% aq) until pH > 12. The amine will phase separate as an oil.

-

Extraction: Extract immediately with Diethyl Ether (

) (3 x 20 mL).-

Why Ether? Its low boiling point (35°C) allows for removal without codistilling the amine (78°C).

-

-

Drying: Dry the combined organic layers over anhydrous

or -

Final Isolation:

-

Option A (Free Base): Carefully distill off the ether through a Vigreux column. The residue is the this compound.

-

Option B (HCl Salt - Recommended): Bubble dry HCl gas into the ether solution. The This compound Hydrochloride will precipitate as a stable, non-volatile solid. Filtration yields the pure product.

-

Mechanism of Action

The Gabriel synthesis leverages the "protected" nitrogen of the phthalimide anion.[1][3] The electron-withdrawing carbonyls prevent the nitrogen from acting as a nucleophile a second time, strictly limiting the reaction to a mono-alkylation event.

Figure 2: Reaction pathway ensuring mono-alkylation of the deuterated butyl chain.

Quality Control & Characterization

Validating the synthesis of deuterated compounds requires checking for both chemical purity and isotopic enrichment.

| Technique | Expected Observation for this compound |

| Silent Aliphatic Region. No signals should appear between 0.8–3.0 ppm (where butyl protons usually reside). Only the broad singlet for | |

| Carbon Coupling. Alkyl carbons will appear as multiplets (septets or pentets) due to C-D coupling ( | |

| MS (ESI+) | Mass Shift. |

Note on Amine Protons: The amine protons (

Safety & Handling

-

Flammability: 1-Bromobutane-d9 is a Class 1B Flammable Liquid . Ground all glassware.

-

Toxicity: Alkyl halides are potential alkylating agents (carcinogens). Use double-gloving (Nitrile/Laminate) and work in a fume hood.

-

Hygroscopy: Deuterated compounds should be stored in a desiccator. While the C-D bonds are stable, moisture introduction can complicate weight measurements and stoichiometry.

-

Volatile Amine: The free base has a strong, fishy odor and low flash point. Store as the HCl salt whenever possible.

References

-

Gabriel, S. (1887). "Ueber eine Darstellungsweise primärer Amine aus den entsprechenden Halogenverbindungen" (Preparation of primary amines from the corresponding halogen compounds). Berichte der deutschen chemischen Gesellschaft, 20(2), 2224–2236.

-

Ing, H. R., & Manske, R. H. (1926). "Modification of the Gabriel Synthesis of Amines." Journal of the Chemical Society, 2348-2351.

-

Sigma-Aldrich. "1-Bromobutane-d9 Product Specification & SDS." Merck KGaA.

-

Cambridge Isotope Laboratories. "Deuterated Intermediates for Drug Discovery." CIL Application Notes.

-

Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry, 57(9), 3595–3611.

Sources

Technical Guide: N-Butyl-d9-amine – Synthesis, Characterization, and Bioanalytical Applications

Executive Summary

N-Butyl-d9-amine (1-Butanamine-d9) is a high-utility isotopologue of n-butylamine where the aliphatic carbon chain is fully deuterated (

This guide details the physicochemical properties, synthesis pathways, and analytical protocols for this compound, designed for researchers requiring high-fidelity isotopic labeling.

Part 1: Physicochemical Characterization

The "d9" designation explicitly refers to the deuteration of the butyl alkyl chain. The amine protons remain exchangeable (

Table 1: Technical Specifications

| Property | Specification | Notes |

| Chemical Name | 1-Butanamine-d9 | This compound; |

| CAS Number | 776285-22-4 | Free base form [1] |

| Molecular Formula | Amine protons are H; Alkyl chain is D | |

| Molecular Weight | 82.19 g/mol | Compared to 73.14 g/mol for protiated |

| Exact Mass | 82.1460 Da | Monoisotopic mass for MS settings |

| Isotopic Purity | Critical for preventing spectral crosstalk | |

| Appearance | Colorless Liquid | Hygroscopic; absorbs |

| Boiling Point | ~78 °C | Similar to protiated form (77-79 °C) |

Part 2: Synthesis & Manufacturing

Retrosynthetic Analysis

The most robust route to high-purity primary deuterated amines is the reduction of a deuterated precursor (amide or nitrile) using Lithium Aluminum Hydride (

Selected Route: Reduction of Butyramide-d9 (derived from Perdeuterobutyric acid).

Experimental Protocol: Reduction of Butyramide-d9

Note: This protocol assumes strict anhydrous conditions due to the use of

Reagents:

-

Precursor: Butyramide-d9 (

) -

Reductant:

(2.5 equivalents) -

Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Setup: Flame-dry a 250mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Purge with Argon.

-

Slurry Preparation: Suspend

(2.5 eq) in anhydrous THF at 0°C. -

Addition: Dissolve Butyramide-d9 in THF and add dropwise to the slurry over 30 minutes. Caution: Exothermic.

-

Reflux: Warm to room temperature, then reflux at 70°C for 4-6 hours to ensure complete reduction of the carbonyl.

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

- mL Water

- mL 15% NaOH

- mL Water

-

Isolation: Filter the granular aluminum salts. Dry the filtrate over

. -

Purification: Fractional distillation (collect fraction at 78°C).

Visualization: Synthesis Workflow

Caption: Figure 1. Synthetic pathway converting perdeuterated acid to amine via amide reduction.

Part 3: Applications in Drug Development

Mass Spectrometry Internal Standard (IS)

This compound is the "Gold Standard" IS for quantifying n-butylamine levels in biological matrices.

-

Mass Shift (+9 Da): The +9 Da shift moves the IS signal completely out of the isotopic envelope of the natural analyte (M+1, M+2), eliminating interference [2].

-

Co-Elution: Being an isotopologue, it co-elutes with the analyte, perfectly correcting for matrix effects (ion suppression/enhancement) at the exact retention time.

Metabolic Stability & Kinetic Isotope Effect (KIE)

In drug design, butyl chains are often sites of metabolic attack by Cytochrome P450 (CYP) or Monoamine Oxidase (MAO).

-

Mechanism: MAO typically oxidizes the

-carbon (adjacent to Nitrogen). -

Deuterium Switch: The C-D bond is stronger than the C-H bond (Zero Point Energy difference). Replacing H with D at the

-position significantly slows the rate of C-H bond cleavage ( -

Utility: Researchers use this compound to probe the mechanism of deamination or to improve the half-life of drugs containing butylamine moieties [3].

Visualization: Metabolic Blocking (KIE)

Caption: Figure 2. The Deuterium Kinetic Isotope Effect slows metabolic oxidation at the alpha-carbon.

Part 4: Analytical Protocols

Protocol: LC-MS/MS Quantification

Objective: Quantify trace n-butylamine in plasma using d9-IS.

-

Stock Preparation:

-

Dissolve 10mg this compound in 10mL Methanol (1 mg/mL).

-

Critical: Store at -20°C. Freshly dilute to 100 ng/mL for working solution.

-

-

Sample Processing:

-

Aliquot 50

plasma. -

Add 10

d9-IS working solution . -

Precipitate protein with 150

cold Acetonitrile. Centrifuge (10,000g, 5 min).

-

-

LC Parameters:

-

Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7

). -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

-

MS Parameters (MRM Mode):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| n-Butylamine (Analyte) | 74.1 | 57.1 (Loss of | 15 |

| This compound (IS) | 83.2 | 65.2 (Loss of | 15 |

Note: The precursor for d9 is 83.2 (

References

An In-Depth Technical Guide to the Stability and Storage of N-Butyl-d9-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the critical aspects of stability and storage for N-Butyl-d9-amine. As a deuterated analog of n-butylamine, understanding its unique properties is paramount for maintaining its isotopic and chemical purity, ensuring the integrity of research data and the quality of drug development processes. This document moves beyond mere procedural lists to explain the underlying scientific principles that govern the stability of this compound.

Fundamental Properties and the Influence of Deuteration

This compound (C₄H₂D₉N) is a primary aliphatic amine where all nine hydrogen atoms on the butyl group have been replaced with deuterium. This isotopic substitution has a significant impact on the molecule's properties and, consequently, its stability.

The carbon-deuterium (C-D) bond is inherently stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium, resulting in a lower zero-point energy. This "kinetic isotope effect" is a cornerstone of the use of deuterated compounds in pharmaceutical development, as it can significantly slow down metabolic pathways involving C-H bond cleavage. While this effect is most pronounced in biological systems, the increased bond strength also contributes to enhanced chemical stability under certain storage and handling conditions.

Key Physicochemical Properties (of the non-deuterated analog, n-butylamine):

| Property | Value |

| Appearance | Colorless liquid |

| Odor | Ammonia-like, fishy |

| Boiling Point | 77-79 °C |

| Melting Point | -49 °C |

| Flash Point | -7 °C (19 °F) |

| Solubility | Miscible with water, alcohol, and ether[1] |

| pKa of conjugate acid | 10.78 |

Upon storage in air, n-butylamine may acquire a yellow color, indicating potential degradation.[1][2]

Critical Factors Influencing the Stability of this compound

The long-term stability of this compound is contingent on the stringent control of several environmental factors. As a primary amine, it is susceptible to degradation through various pathways, primarily oxidation and hydrolysis.

Temperature

Temperature is a critical parameter in the storage of amines. Elevated temperatures can accelerate the rate of degradation reactions and increase the volatility of the compound. For flammable liquids like this compound, storage in a cool environment is crucial to minimize evaporation and maintain stability.

Recommended Storage Temperatures:

| Condition | Temperature Range | Rationale |

| Long-Term Storage | 2-8 °C (refrigerated) | Minimizes degradation and evaporation. |

| Short-Term Storage | Room temperature (controlled) | Acceptable for brief periods, but should be minimized. |

Light

Moisture and Humidity

This compound is miscible with water, and the presence of moisture can facilitate hydrolytic degradation. Furthermore, amines can be hygroscopic, absorbing moisture from the atmosphere. Therefore, maintaining a dry storage environment is essential. While specific optimal humidity ranges for flammable amines are not universally defined, a general guideline for chemical storage is to maintain a relative humidity between 35% and 50%.[3]

Atmospheric Oxygen

As a primary amine, this compound is susceptible to oxidation. The lone pair of electrons on the nitrogen atom can be a target for oxidative attack. To mitigate this, storage under an inert atmosphere, such as argon or nitrogen, is highly recommended, especially for long-term storage. This displaces oxygen and minimizes the potential for oxidative degradation.

Incompatible Materials

This compound is a weak base and a flammable liquid, making it incompatible with a range of other chemicals. Co-storage with these materials can lead to hazardous reactions and compromise the stability of the compound.

Key Incompatibilities:

-

Strong Oxidizing Agents: Can react violently.

-

Acids: Can undergo vigorous neutralization reactions.

-

Copper and its alloys: Can be corroded by amines.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for developing appropriate storage strategies and analytical methods for purity assessment. The primary routes of degradation are oxidation and hydrolysis.

Caption: Potential degradation pathways of this compound.

Oxidative Degradation: The primary amine functionality is susceptible to oxidation. The initial step is likely the formation of an imine intermediate, which can then be hydrolyzed to an aldehyde. Further oxidation of the aldehyde can lead to the corresponding carboxylic acid.[4]

Hydrolytic Degradation: While generally less reactive towards hydrolysis than esters or amides, primary amines can undergo slow hydrolysis, particularly under non-neutral pH conditions, to yield the corresponding alcohol and ammonia. However, for this compound, oxidative degradation is generally the more significant concern under typical storage conditions.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, the following storage and handling protocols are recommended:

Long-Term Storage (> 6 months)

-

Container: Use a tightly sealed, amber glass vial or ampoule.

-

Atmosphere: Displace the air in the container with an inert gas such as argon or nitrogen before sealing.

-

Temperature: Store in a refrigerator at 2-8 °C.

-

Environment: The storage location should be a well-ventilated, designated flammable materials storage area, away from heat sources and direct sunlight.

-

Segregation: Store separately from incompatible materials, particularly strong oxidizing agents and acids.

Short-Term Storage and Handling

-

Work Area: Handle in a well-ventilated fume hood.

-

Temperature: Allow the container to warm to room temperature before opening to prevent condensation of moisture from the air into the cold liquid.

-

Atmosphere: Minimize exposure to the atmosphere. If the container will be opened multiple times, consider flushing the headspace with an inert gas after each use.

-

Container: Keep the container tightly sealed when not in use.

Stability Testing and Purity Assessment

Regular assessment of the purity and isotopic enrichment of this compound is essential to ensure its suitability for its intended application. A comprehensive stability testing program should be in place, particularly for lots stored for extended periods.

Protocol for a Forced Degradation Study

A forced degradation study can be performed to identify potential degradation products and to develop and validate a stability-indicating analytical method.

Caption: Workflow for a forced degradation study of this compound.

Step-by-Step Methodology:

-

Sample Preparation: Prepare solutions of this compound at a known concentration in appropriate solvents (e.g., methanol, acetonitrile).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 48 hours).

-

Basic Hydrolysis: Treat the sample with 0.1 M NaOH at an elevated temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Store the sample as a neat liquid or in solution at an elevated temperature (e.g., 60 °C).

-

Photodegradation: Expose the sample in a photostability chamber to a controlled source of UV and visible light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 8, 24, 48 hours) for each stress condition.

-

Analysis: Analyze the stressed samples, along with a control sample stored under recommended conditions, using a validated stability-indicating method.

Analytical Methods for Purity and Isotopic Enrichment

A combination of analytical techniques is recommended for a comprehensive assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Purpose: To assess chemical purity and identify volatile degradation products.

-

Protocol:

-

Sample Preparation: Dilute the this compound sample in a suitable volatile solvent (e.g., dichloromethane).

-

GC Separation: Use a non-polar capillary column (e.g., DB-5ms) with a temperature gradient program to separate the analyte from any impurities.

-

MS Detection: Use electron ionization (EI) and scan a mass range that includes the molecular ion of this compound and its potential degradation products.

-

Data Analysis: Integrate the peak areas to determine the percentage of purity. Compare the mass spectra of any new peaks to a library or use fragmentation patterns to identify unknown degradants.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the identity, structure, and isotopic enrichment of the compound.

-

Protocol:

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., chloroform-d).

-

¹H NMR: The absence of signals in the butyl region confirms a high level of deuteration. Residual proton signals can be integrated to quantify the isotopic purity.

-

²H NMR: Directly observe the deuterium signals to confirm the positions of deuteration.

-

¹³C NMR: Can provide additional structural confirmation.

-

Conclusion

The stability of this compound is a critical factor for its successful application in research and drug development. By understanding the inherent chemical properties of the molecule, the influence of deuteration, and the impact of environmental factors, appropriate storage and handling procedures can be implemented to maintain its purity and integrity. A robust stability testing program, employing suitable analytical techniques, is essential for ensuring the quality of the material over its intended shelf life. This guide provides the foundational knowledge and practical protocols to achieve these objectives.

References

-

ResearchGate. (n.d.). Oxidation of n-Propylamine and n-Butylamine by ChloramineB and Chloramine-T in Basic Medium: A Kinetic Study. Retrieved from [Link]

-

PubChem. (n.d.). Butylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). n-Butylamine. Retrieved from [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2019). ORA Laboratory Manual Volume II, Document Number: ORA-LAB.5.3. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Retrieved from [Link]

Sources

Chapter 1: Core Hazard Profile & Risk Mitigation

An In-Depth Technical Guide to the Safe Handling of N-Butyl-d9-amine

For researchers, scientists, and drug development professionals, the integration of isotopically labeled compounds is a cornerstone of modern analytical and metabolic studies. This compound (CAS No. 776285-22-4), a deuterated analog of n-butylamine, serves as a critical internal standard and tracer in such investigations, including in the development of novel therapeutics like 5-HT6 receptor antagonists.[1] While the deuterium labeling is key to its scientific utility, it does not fundamentally alter the chemical's inherent hazards. Therefore, a robust understanding of its safety profile, which is analogous to its non-deuterated counterpart, n-butylamine, is paramount.

This guide provides a comprehensive, field-proven framework for the safe handling, use, and disposal of this compound, moving beyond a simple recitation of Safety Data Sheet (SDS) sections to explain the causality behind essential safety protocols.

This compound is a multifaceted hazardous substance. Its safe use hinges on a clear understanding of its classification under the Globally Harmonized System (GHS) and the implementation of a structured risk mitigation strategy. The primary dangers are its high flammability, severe corrosivity to skin and eyes, and acute toxicity via oral, dermal, and inhalation routes.[2][3]

GHS Hazard Identification

A synthesis of available Safety Data Sheets reveals the following critical hazard statements and corresponding precautionary measures.

| Hazard Class | GHS Code | Hazard Statement |

| Flammable Liquid | H225 | Highly flammable liquid and vapour.[2][3] |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2][3][4] |

| Acute Toxicity (Dermal) | H311 | Toxic in contact with skin.[2][4] |

| Acute Toxicity (Inhalation) | H331 | Toxic if inhaled.[3][4] |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[2][3][4] |

| Respiratory Irritation | H335 | May cause respiratory irritation.[4] |

The Hierarchy of Controls: A Self-Validating Safety System

The most trustworthy safety protocols are built on the principle of the hierarchy of controls. This approach prioritizes engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE), which serves as the final barrier to exposure.

Chapter 2: The Researcher's Workflow: From Receipt to Disposal

A systematic workflow is essential to minimize risk at every stage of the chemical's lifecycle in the laboratory.

Receiving and Storage Protocol

Proper storage is the first line of defense against accidental release or fire.

-

Verification: Upon receipt, confirm the container's integrity. Check for any signs of leakage or damage.

-

Segregation: Store this compound in a dedicated, properly labeled flammable liquids cabinet.

-

Environment: The storage area must be cool, dry, and well-ventilated.[5][6] Keep containers tightly closed to protect from air and moisture.[3]

-

Incompatibility: Crucially, store this amine away from incompatible materials such as strong acids, metals, and oxidizing agents to prevent violent reactions.[6][7][8]

Experimental Handling: A Step-by-Step Protocol

All manipulations of this compound must occur within a certified chemical fume hood to control the toxic and flammable vapors.

-

Preparation: Before handling, ensure the fume hood is operational and the work area is clear of clutter and ignition sources (e.g., hot plates, motors).[7] Post warning signs as necessary.

-

Grounding: Ground and bond the container and receiving equipment to prevent the buildup of static electricity, which can ignite the flammable vapors.[4][7]

-

Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table below. The selection of gloves and other equipment must be based on the specific breakthrough times for this class of chemical.

-

Aliquotting: Use only non-sparking tools for opening and transferring the liquid.[4][7] Dispense the smallest quantity required for the experiment.

-

Post-Experiment: Tightly cap the primary container and any vessels containing the amine. Decontaminate the work surface.

-

Doffing PPE: Remove PPE in a manner that avoids contaminating skin or clothing. Dispose of single-use items, like gloves, in a designated hazardous waste container.[3]

Personal Protective Equipment (PPE) Selection

| PPE Category | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double-gloving is recommended. | Protects against dermal absorption, which is a primary route of toxic exposure.[3] |

| Eye/Face Protection | Safety glasses with side-shields and a face shield, or chemical safety goggles.[3] | Prevents severe eye damage and burns from splashes.[3] |

| Body Protection | Impervious clothing, such as a chemically resistant apron or a full-body suit. | Protects skin from severe burns and toxic contact. The type of equipment depends on the concentration and amount being handled.[3] |

| Respiratory | An air-purifying respirator with an appropriate organic vapor cartridge (e.g., type ABEK) should be used if engineering controls are insufficient or during spill cleanup.[3] | Protects against the inhalation of toxic vapors.[3] |

Accidental Release and Spill Management

A prompt and correct response to a spill is critical to prevent injury and fire.

-

Evacuate & Alert: Immediately alert personnel in the vicinity. For large spills, evacuate the area and contact the institution's emergency response team.

-

Isolate & Ventilate: Remove all sources of ignition from the area.[3][8] Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: For small, manageable spills, don full PPE (including respiratory protection). Cover the spill with an inert, non-combustible absorbent material like sand, diatomite, or a universal binder.[3][4] Do not use combustible materials like paper towels as the primary absorbent.

-

Collect: Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste.[3][7]

-

Decontaminate: Clean the spill area thoroughly.

-

Prevent Entry: Do not allow the spilled material to enter drains or waterways.[3]

Waste Disposal

All waste containing this compound, including contaminated absorbents and PPE, is considered hazardous waste.

-

Containerize: Place waste in a suitable, sealed, and properly labeled container.

-

Labeling: The label must clearly identify the contents as "Hazardous Waste: this compound" and include the relevant hazard pictograms (flammable, corrosive, toxic).

-

Disposal: Contact a licensed professional waste disposal service for removal.[3] Do not dispose of it down the drain or with general laboratory trash.

Chapter 3: Emergency Response Protocols

In the event of an exposure or fire, immediate and appropriate action is critical.

First-Aid Measures for Exposure

| Exposure Route | First-Aid Protocol |

| Inhalation | Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[3][4][7] Seek immediate medical attention.[4] |

| Skin Contact | Immediately take off all contaminated clothing.[4] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[7][9] Seek immediate medical attention.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][7] Remove contact lenses if present and easy to do.[4] Continue rinsing and seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting.[4][7] If the person is conscious, rinse their mouth with water.[3][4] Never give anything by mouth to an unconscious person.[3][9] Seek immediate medical attention.[9] |

Firefighting Procedures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[3][7]

-

Unsuitable Media: Do not use a solid water jet, as it may spread the fire.[4]

-

Specific Hazards: The vapor is heavier than air and can travel to an ignition source and flash back.[8] Containers may explode when heated.[7] Hazardous combustion products include toxic oxides of nitrogen (NOx) and carbon oxides (CO, CO2).[3]

-

Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3][7]

Chapter 4: Physicochemical & Toxicological Data

While the primary focus is on safe handling, understanding the underlying data is crucial for a complete risk assessment. The toxicological data provided is for the unlabelled n-butylamine, which serves as the basis for the safety assessment of this compound.[3]

Physical and Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₄H₂D₉N | [3] |

| Appearance | Colorless liquid with an ammoniacal, fishy odor | [3][8] |

| Boiling Point | 78 °C (172 °F) | [3] |

| Melting Point | -49 °C (-58 °F) | [3][8] |

| Flash Point | -7 °C (19 °F) | [3] |

| Autoignition Temp. | 290 °C (554 °F) | [3][7] |

| Explosion Limits | LEL: 1.7% / UEL: 9.8% | [3] |

| Vapor Density | 2.53 (Air = 1) | [3] |

| Water Solubility | Completely miscible | [3] |

Toxicological Data (for n-Butylamine, CAS 109-73-9)

| Metric | Value | Species | Route |

| LD50 | 366 mg/kg | Rat | Oral |

| LD50 | 629 mg/kg | Rabbit | Dermal |

| LC50 | 800 mg/m³ (2 h) | Rat | Inhalation |

Source for all toxicological data:[3]

References

-

Safety Data Sheet: n-Butylamine. Chemos GmbH & Co.KG. Available from: [Link]

-

What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. Available from: [Link]

-

MSDS - N-Nitroso-Di-n-Butylamine D9. KM Pharma Solution Private Limited. Available from: [Link]

-

MATERIAL SAFETY DATA SHEET. Tri-iso. Available from: [Link]

-

A general, versatile and divergent synthesis of selectively deuterated amines. PMC. Available from: [Link]

-

n-Butylamine. Wikipedia. Available from: [Link]

-

Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Available from: [Link]

-

Personal protective equipment for preparing toxic drugs. GERPAC. Available from: [Link]

Sources

- 1. This compound | 776285-22-4 [chemicalbook.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. chemos.de [chemos.de]

- 5. diplomatacomercial.com [diplomatacomercial.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. N-BUTYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. spectrumchemical.com [spectrumchemical.com]

Navigating the Landscape of N-Butyl-d9-amine Procurement: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Guide to Sourcing High-Purity N-Butyl-d9-amine for Pharmaceutical and Bioanalytical Research

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the commercial landscape for this compound. We will explore the critical considerations for supplier selection, quality control, and proper handling of this essential internal standard, ensuring the integrity and reproducibility of your analytical data.

The Critical Role of this compound in Quantitative Analysis

This compound (CAS No. 776285-22-4) is the deuterated analogue of n-butylamine. Its near-identical physicochemical properties to the endogenous compound, coupled with a distinct mass difference, make it an ideal internal standard for quantitative analysis by mass spectrometry (MS).[1][2] In bioanalytical and pharmaceutical research, where accuracy and precision are paramount, the use of a stable isotope-labeled (SIL) internal standard like this compound is the gold standard.[1][3] It effectively compensates for variability introduced during sample preparation, chromatography, and ionization, thereby mitigating matrix effects and improving data reliability.[1][3]

Identifying Reputable Commercial Suppliers

A thorough investigation of the market reveals a concentrated group of specialized manufacturers and distributors for high-purity deuterated compounds. The primary manufacturers for this compound are C/D/N Isotopes and Toronto Research Chemicals (TRC) . Their products are widely available through major distributors such as Fisher Scientific and LGC Standards .

-

C/D/N Isotopes: A leading manufacturer specializing in deuterium-labeled compounds since 1993. They offer this compound directly and through distributors.[4][5]

-

Toronto Research Chemicals (TRC): A subsidiary of the LGC Group, TRC manufactures a vast portfolio of complex organic molecules, including a wide range of stable isotope-labeled compounds.[6][7] Their products are accompanied by a comprehensive analytical data package.[6][8]

-

Fisher Scientific: A major global distributor of scientific products, offering this compound from both C/D/N Isotopes and TRC.[9]

-

LGC Standards: A global leader in reference materials, LGC Standards distributes TRC products and provides comprehensive support and documentation, including detailed Certificates of Analysis.[10]

Comparative Analysis of Supplier Specifications

The selection of a suitable this compound supplier should be guided by a careful evaluation of their product specifications. The most critical parameters are isotopic purity and chemical purity. Below is a comparative table summarizing the typical specifications offered by the leading suppliers.

| Specification | C/D/N Isotopes | Toronto Research Chemicals (TRC) | Significance in Application |

| Isotopic Purity (atom % D) | ≥98 | ≥98 (Typical) | A high isotopic purity minimizes the contribution of the unlabeled analogue in the internal standard, which is crucial for accurate quantification at low analyte concentrations.[2] |

| Chemical Purity | >98% | >99% (Typically by GC/HPLC) | High chemical purity ensures that the observed signal is from the target compound and not from impurities that could interfere with the analysis or degrade over time. |

| Analytical Techniques | Not explicitly detailed on product pages, but comprehensive QC is stated.[5] | NMR, HPLC, MS, Elemental Analysis.[6][8] | The use of multiple orthogonal analytical techniques provides a more complete picture of the compound's purity and identity. |

| Documentation | Safety Data Sheet (SDS) available.[11] | Full analytical data package, including Certificate of Analysis (CoA).[6][8] | A comprehensive CoA is essential for method validation and regulatory submissions. It provides batch-specific data on purity and identity.[10] |

Quality Control and Verification of this compound

Upon receiving this compound, it is imperative to perform in-house quality control to verify the supplier's specifications and ensure the material is fit for its intended purpose. The following experimental protocols outline the key analyses to be conducted.

Workflow for Incoming Quality Control

Caption: A typical workflow for the quality control of incoming this compound.

Experimental Protocols

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity

-

Objective: To determine the chemical purity of this compound and identify any volatile organic impurities.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

Injector: Splitless mode at 250 °C.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 30 to 300.

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or dichloromethane).

-

Data Analysis: Integrate the peak area of this compound and all impurity peaks. Calculate the area percent purity. The mass spectrum should be consistent with the structure of this compound.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Isotopic Enrichment

-

Objective: To confirm the chemical structure and estimate the isotopic enrichment of this compound.

-

Instrumentation: A high-resolution NMR spectrometer (≥400 MHz).

-

¹H NMR:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4).

-

Analysis: The proton spectrum should show a significant reduction in the intensity of signals corresponding to the butyl chain protons compared to a non-deuterated standard. The residual proton signals can be used to estimate the degree of deuteration.

-

-

²H NMR (Deuterium NMR):

-

Sample Preparation: Prepare a more concentrated solution in a protonated solvent (e.g., chloroform).

-

Analysis: The deuterium spectrum will show signals at the chemical shifts corresponding to the deuterated positions, providing direct evidence of deuterium incorporation.

-

-

¹³C NMR:

-

Analysis: The carbon signals of the deuterated butyl chain will be split into multiplets due to coupling with deuterium, confirming the positions of deuteration.

-

4.2.3. Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity

-

Objective: To accurately determine the isotopic distribution and purity of this compound.

-

Instrumentation: A high-performance liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Chromatography: Use a suitable reversed-phase column (e.g., C18) with a simple mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid) to separate the analyte from any non-volatile impurities.

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Analysis: Acquire full-scan mass spectra. The isotopic cluster of the protonated molecule [M+H]⁺ should be analyzed. The relative intensities of the different isotopologues (d0 to d9) can be used to calculate the isotopic purity.

-

Synthesis, Potential Impurities, and Stability

Understanding the synthetic route to this compound is crucial for anticipating potential impurities. The common methods for synthesizing n-butylamine involve the catalytic amination of n-butanol or the reduction of butyronitrile.[12][13][14][15][16] Deuteration is typically achieved by using a deuterated starting material, such as butanol-d9, or through H/D exchange reactions.[17][18][19][20]

Potential Impurities:

-

Non-deuterated N-butylamine (d0): Incomplete deuteration of the starting material or H/D exchange during synthesis can lead to the presence of the unlabeled compound. This is a critical impurity as it can interfere with the quantification of the analyte.[2]

-

Partially deuterated isotopologues (d1-d8): These can also result from incomplete deuteration.

-

Di- and Tri-n-butylamine: These are common byproducts of the amination of n-butanol and may be present as non-deuterated or deuterated species.

-

Residual solvents and reagents: Solvents used in the synthesis and purification (e.g., methanol, ethanol, dichloromethane) may be present in trace amounts.

Storage and Stability

This compound is a volatile and flammable liquid with an ammoniacal odor.[11] It is also corrosive and toxic.[11] Therefore, proper storage and handling are essential.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[11] For long-term stability, especially of solutions, storage at -20°C is recommended to minimize degradation and solvent evaporation.[21]

-

Handling: Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

-

Stability: Deuterated standards are generally stable, but it is good practice to assess their stability under the conditions of the bioanalytical method (e.g., freeze-thaw cycles, short-term benchtop stability).[21]

Application in a Bioanalytical Workflow

The primary application of this compound is as an internal standard in LC-MS/MS methods for the quantification of n-butylamine or related compounds in biological matrices such as plasma, urine, or tissue homogenates.

Logical Workflow for Sample Analysis

Caption: A generalized workflow for the use of this compound as an internal standard in a bioanalytical LC-MS/MS assay.

By incorporating this compound at an early stage of the sample preparation, any loss of the analyte during subsequent steps will be mirrored by a proportional loss of the internal standard. This allows for the accurate determination of the analyte concentration based on the ratio of the analyte's response to the internal standard's response.

Conclusion

The procurement of high-quality this compound is a critical first step in developing robust and reliable quantitative analytical methods. By carefully selecting a reputable supplier based on transparent and comprehensive specifications, and by implementing a rigorous in-house quality control program, researchers can ensure the integrity of their data and the success of their research endeavors. This guide provides a framework for making informed decisions in the sourcing and utilization of this essential analytical tool.

References

-

"Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?," SciSpace, [Online]. Available: [Link].

-

"A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR," Analytical Methods (RSC Publishing), [Online]. Available: [Link].

-

"Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments," MDPI, [Online]. Available: [Link].

-

"Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins," PMC, [Online]. Available: [Link].

- "CN104262165A - Preparation method of n-butylamine," Google P

-

"Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis," PMC, [Online]. Available: [Link].

-

"Butylamine | C4H11N | CID 8007," PubChem, [Online]. Available: [Link].

-

"Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization | Journal of Agricultural and Food Chemistry," ACS Publications, [Online]. Available: [Link].

-

"n-Butylamine," Wikipedia, [Online]. Available: [Link].

-

"n-butylamine from butanol? : r/chemistry," Reddit, [Online]. Available: [Link].

-

"Protein isotopic enrichment for NMR studies," [Online]. Available: [Link].

-

"2.1.2. Gas chromatography of amines as various derivatives | Request PDF," ResearchGate, Aug. 07, 2025. [Online]. Available: [Link].

-

"Internal Standards for Quantitative LC-MS Bioanalysis | Request PDF," ResearchGate, [Online]. Available: [Link].

- "CN102633648B - Preparation method of n-butylamine," Google P

-

"Organophotocatalytic α-deuteration of unprotected primary amines via H/D exchange with D2O," PMC, Jan. 02, 2025. [Online]. Available: [Link].

-

"C/D/N Isotopes Inc.," ChemBuyersGuide.com, [Online]. Available: [Link].

-

"n-Butylamine production from glucose using a transaminase-mediated synthetic pathway in Escherichia coli," PubMed, Jul. 15, 2019. [Online]. Available: [Link].

-

"synthesis of propyl and butyl amine^.^ We recently re-," Lehigh University, [Online]. Available: [Link].

-